

Section 1: Analytical & Preparative Chromatography (HPLC/SFC)

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Compound of Interest

Compound Name: 2-iodo-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B4111423

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Q1: Why do my ortho, meta, and para benzamide regioisomers exhibit drastically different retention times on reversed-phase (RP) C18 columns, even though their molecular weights and theoretical polarities are identical? Causality & Mechanism: The elution order of regioisomers is dictated by their accessible 3D polarity and propensity for intramolecular interactions. Ortho-substituted benzamides frequently engage in intramolecular hydrogen bonding between the amide NH and the adjacent ortho-substituent (e.g., a methoxy oxygen or halogen). This internal H-bond "masks" the polar functional groups from the aqueous mobile phase, effectively decreasing the molecule's apparent hydrophilicity. Consequently, the ortho-isomer typically exhibits a higher apparent lipophilicity (logP) and is retained longer on a C18 column compared to its meta and para counterparts[1]. The general retention order on RP-HPLC follows the "furthest from the unchanged polar part" rule, typically eluting as para < meta < ortho[1].

Q2: My regioisomers co-elute as a single broad peak on a standard C18 column. What alternative stationary phases should I screen? Troubleshooting: If hydrophobic subtraction on a C18 phase fails to provide baseline resolution, you must exploit alternative retention mechanisms such as dipole-dipole interactions or π - π stacking.

- **Cyano (CN) Columns:** Cyano phases operated in normal-phase or reversed-phase modes are highly effective for benzamides, as the cyano group interacts differentially with the varying dipole moments of the ortho/meta/para geometries[2].
- **Supercritical Fluid Chromatography (SFC):** SFC utilizing CO₂ and a methanol co-solvent on chiral or achiral stationary phases (e.g., 2-ethylpyridine) provides superior resolution for rigid regioisomers. SFC leverages differences in molecular shape and hydrogen-bond donor/acceptor spatial arrangements, often resolving isomers in under 15 minutes[3].

Q3: Why are my benzamide peaks tailing severely, and how do I fix it? Troubleshooting: Benzamides contain basic nitrogen atoms that interact with residual unendcapped silanols on the silica backbone of the column. To suppress this secondary ion-exchange interaction, lower the pH of your mobile phase to 2.8 using 0.1% formic acid or trifluoroacetic acid (TFA). This neutralizes the acidic silanols, ensuring a sharp, symmetrical peak[1].

Table 1: Chromatographic Behavior of Benzamide Regioisomers

Regioisomer	Typical RP-HPLC Elution Order	Mechanistic Rationale for Retention Behavior
Para (1,4)	1st (Fastest)	Maximum exposure of polar amide and substituent to the mobile phase; lowest apparent lipophilicity.
Meta (1,3)	2nd (Intermediate)	Intermediate dipole moment; partial steric shielding of the aromatic ring.
Ortho (1,2)	3rd (Slowest)	Intramolecular H-bonding masks polar groups; disruption of molecular planarity increases apparent logP[4].

Section 2: Structural Elucidation via NMR

Q4: How can I definitively assign the ortho, meta, and para structures of my isolated fractions using ^1H NMR? Causality & Mechanism: The substitution pattern dictates the spin-spin coupling (J-coupling) network of the remaining aromatic protons[5].

- Para: Exhibits a highly symmetric AA'BB' system, appearing as two distinct doublets (integrating to 2H each) with a typical ortho-coupling constant of $J \approx 8.0$ Hz.
- Meta: Characterized by an isolated proton situated between the two substituents. This proton appears as a singlet (or fine doublet with a small meta-coupling, $J \approx 2.0$ Hz) and is highly diagnostic.
- Ortho: Exhibits a continuous four-spin system (if no other substituents exist), typically appearing as a doublet, triplet, triplet, doublet (d, t, t, d) pattern.

Q5: The amide NH₂ peaks in my ^1H NMR spectrum are extremely broad or split into two unequal signals. Is my sample impure? Troubleshooting: Not necessarily. Benzamides exhibit hindered internal rotation around the C(O)–N bond due to partial double-bond character[6]. At room temperature, the two protons of a primary benzamide (or the alkyl groups of a tertiary benzamide) may exist in different magnetic environments (syn/anti to the carbonyl oxygen), causing peak broadening or splitting. Fix: Perform a variable-temperature (VT) NMR experiment. Heating the sample to 330 K in DMSO-d₆ provides enough thermal energy to overcome the rotational barrier, coalescing the broad signals into a single, sharp peak[6].

Q6: The 1D ^1H NMR aromatic region is too crowded to interpret multiplets. What is the most definitive 2D NMR technique to prove regiochemistry? Troubleshooting: Use 1D selective NOE (selNOE) or 2D NOESY experiments[5]. By selectively irradiating the amide NH proton, you will observe through-space magnetization transfer to spatially adjacent aromatic protons.

- Ortho-isomer: The amide NH will show an NOE correlation to only one adjacent aromatic proton (since the other ortho position is occupied by the substituent).
- Meta-isomer: The amide NH will show NOE correlations to two distinct aromatic protons (the isolated proton and the other ortho proton).

Table 2: Diagnostic NMR Features for Benzamide Regioisomers

Isomer Pattern	Aromatic 1H Multiplicity	Diagnostic NOESY/seINOE Correlation (Amide NH → Ar-H)
Ortho	d, td, td, d	Single correlation to the C6 aromatic proton.
Meta	s, d, t, d	Two correlations: one to C2 (singlet), one to C6(doublet).
Para	d, d (AA'BB' system)	Two equivalent correlations to the symmetric C2 and C6 protons.

Section 3: Experimental Protocols

Protocol: Self-Validating Preparative HPLC Isolation

This protocol ensures that fractions are not blindly pooled, preventing the recombination of closely eluting regioisomers.

Step 1: Sample Preparation & Matrix Matching Dissolve the crude benzamide mixture in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA) to prevent solvent-induced peak distortion (the "strong solvent effect"). Filter through a 0.22 μm PTFE syringe filter.

Step 2: Method Translation Scale the optimized analytical gradient to the preparative column. Maintain the linear velocity by scaling the flow rate according to the ratio of the squared column radii:

$$\text{Flow}_{\text{prep}} = \text{Flow}_{\text{analytical}} \times \left(\frac{r_{\text{prep}}^2}{r_{\text{analytical}}^2} \right)$$

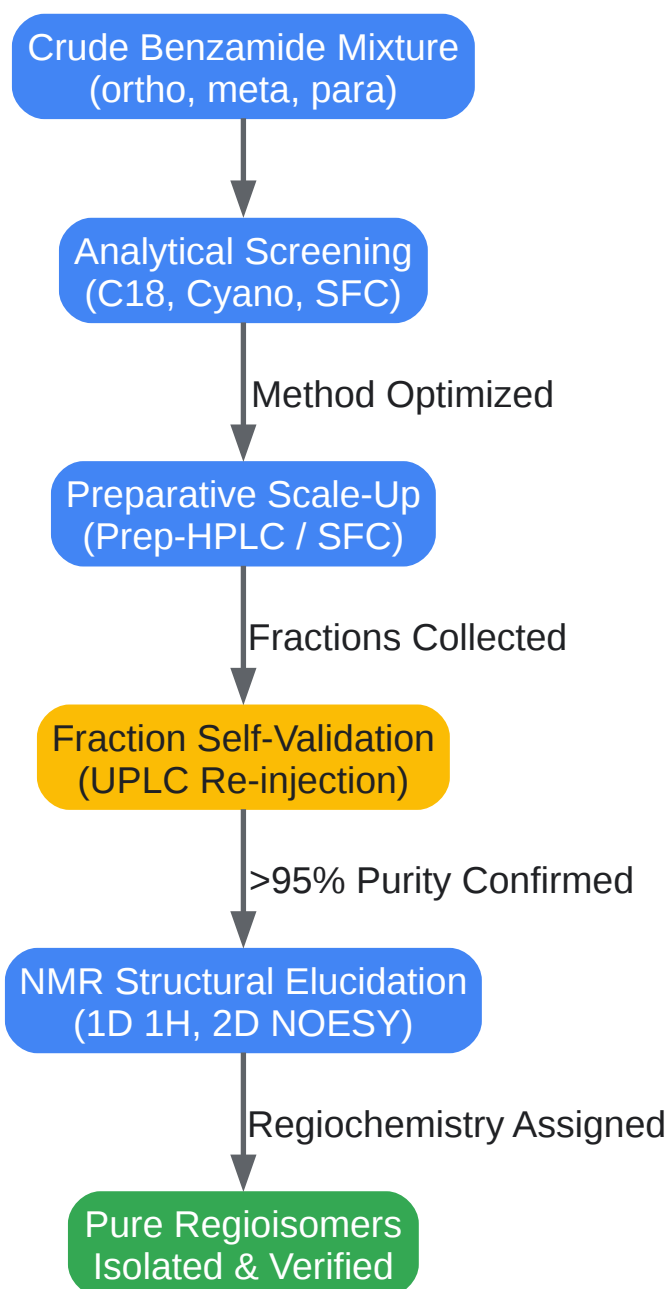
Step 3: Fraction Collection Initiate the gradient. Set the UV detector to 225 nm (often provides higher sensitivity for benzamides than 254 nm)[3]. Trigger fraction collection based on slope and threshold to capture the apex of each peak.

Step 4: Self-Validation (Crucial Step) Do not pool fractions based solely on the preparative chromatogram. Re-inject 5 μL of the leading edge, apex, and tailing edge of each collected

fraction onto the analytical UPLC system. Only pool fractions that demonstrate >95% isomeric purity.

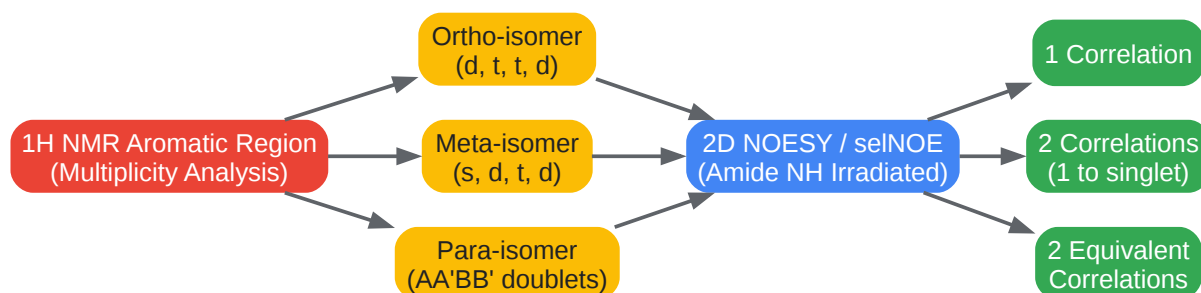
Step 5: Isolation Lyophilize the pooled, validated fractions to remove water and volatile buffers (TFA/Formic Acid), yielding the pure solid regioisomers.

Section 4: Visualizations & Workflows



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Caption: End-to-end workflow for the resolution, isolation, and verification of benzamide regioisomers.



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Caption: NMR logic tree for definitive structural elucidation of benzamide substitution patterns.

Section 5: References

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